N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide
Description
N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a cycloheptyl-substituted ethylamine moiety linked to a 4-nitrobenzenesulfonamide core. The compound’s molecular formula is C₁₅H₂₃N₃O₄S, with a molecular weight of 341.43 g/mol (approximated based on structural analogs) .
Properties
Molecular Formula |
C15H23N3O4S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(cycloheptylamino)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H23N3O4S/c19-18(20)14-7-9-15(10-8-14)23(21,22)17-12-11-16-13-5-3-1-2-4-6-13/h7-10,13,16-17H,1-6,11-12H2 |
InChI Key |
QLNUNKYUCNVTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the following steps:
Formation of the Cycloheptylamine Intermediate: Cycloheptanone is reacted with ammonia or an amine to form cycloheptylamine.
Ethylation: The cycloheptylamine is then reacted with ethyl bromide or ethyl chloride to introduce the ethyl group.
Nitration: The resulting compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the benzene ring.
Sulfonation: Finally, the compound undergoes sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Sulfonamides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide and related sulfonamide derivatives:

*Estimated based on structural analogs due to lack of direct data.
Structural and Functional Analysis
Substituent Effects on Lipophilicity and Solubility
- Nitro Position : The para-nitro group (vs. ortho in ) allows for resonance stabilization, which may influence electronic interactions with biological targets .
- Amine Modifications : Replacing cycloheptyl with smaller groups (e.g., methyl or unsubstituted ethylamine) reduces steric hindrance and increases solubility, as seen in compounds from and .
Pharmacological Implications
- H-Series Inhibitors: Analogs like H-8 () target protein kinases via sulfonamide-isoquinoline interactions. The target compound’s sulfonamide core may share similar binding mechanisms but with altered selectivity due to its cycloheptyl group .
- Salt Forms: Hydrochloride salts (e.g., in and ) improve bioavailability by enhancing aqueous solubility, a feature absent in the non-salt target compound .
Biological Activity
N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide, with the CAS number 1575718-30-7, is a sulfonamide compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₃N₃O₄S
- Molecular Weight : 341.43 g/mol
- Structure : The compound features a sulfonamide group attached to a nitrobenzene moiety, which is further linked to a cycloheptylamino ethyl chain. This unique structure may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that sulfonamide compounds, including this compound, exhibit antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.
Table 1: Antimicrobial Efficacy of Sulfonamides
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Streptococcus pneumoniae | 64 µg/mL |
Data sourced from various studies on sulfonamide derivatives.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. This suggests potential therapeutic applications in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that the compound has moderate solubility and can be absorbed effectively when administered orally.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | 50% |
| Half-life | 6 hours |
| Metabolism | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
